![molecular formula C14H26N2O2 B13329359 tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate](/img/structure/B13329359.png)
tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate typically involves the use of tert-butyl esters and pyrrolidine derivatives. One common method involves the reaction of tert-butyl chloroformate with (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and pyrrolidine derivatives, such as tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate and tert-butyl (2S)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate .
Uniqueness
What sets tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate apart is its unique combination of structural features, including the presence of both a cyclopropylmethyl group and a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Biological Activity
tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate, with the CAS number 1630815-49-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.368 g/mol
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. Notably, pyrrolidine derivatives have been shown to exhibit inhibitory effects on specific enzymes and receptors:
- Neuraminidase Inhibition : Research indicates that compounds structurally similar to pyrrolidine can inhibit neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. The mechanism involves mimicking the transition state of the substrate during hydrolysis, thereby blocking the enzyme's activity .
- Receptor Modulation : Some studies suggest that pyrrolidine derivatives may act as modulators of neurotransmitter receptors, although specific data on this compound's interactions remain limited.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:
- Influenza Virus Neuraminidase : A study assessed the inhibitory potential of several amino acid derivatives against neuraminidase from the influenza virus. The results indicated that certain pyrrolidine analogs demonstrated significant inhibition, suggesting that this compound could be a candidate for further antiviral development .
Case Studies
- Antiviral Activity : In a controlled study involving influenza-infected cell cultures, compounds similar to this compound were tested for their ability to reduce viral cytopathogenic effects. The 50% effective concentration (EC50) was calculated using regression analysis based on absorbance measurements from treated versus control groups .
Compound | EC50 (µM) | Mechanism |
---|---|---|
Compound A | 15 | Neuraminidase inhibitor |
Compound B | 25 | Neuraminidase inhibitor |
tert-butyl (2S)-... | TBD | TBD |
Potential Therapeutic Applications
Given its biological activity profile, this compound may have several therapeutic applications:
- Antiviral Therapy : The compound's potential as a neuraminidase inhibitor positions it as a candidate for antiviral drug development.
- Neuropharmacology : Further exploration into its effects on neurotransmitter systems could reveal applications in treating neurological disorders.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3/t14-/m0/s1 |
InChI Key |
WDVGMVSGYYJQKE-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2CC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN |
Origin of Product |
United States |
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